molecular formula C22H15ClFN3O2 B2937050 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3-fluorophenyl)acetamide CAS No. 932321-08-9

2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3-fluorophenyl)acetamide

Cat. No. B2937050
CAS RN: 932321-08-9
M. Wt: 407.83
InChI Key: ACCQDAIYPLPEPZ-UHFFFAOYSA-N
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Description

2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3-fluorophenyl)acetamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This compound has been extensively studied in scientific research due to its potential therapeutic applications in treating cystic fibrosis and other diseases.

Scientific Research Applications

Synthesis and Biological Potential

Synthesis and Pharmacological Activities

Novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides have been synthesized from anthranilic acid, showing potential for analgesic and anti-inflammatory activities with mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).

Antimicrobial and Anticancer Potentials

A series of derivatives synthesized and evaluated for in vitro antimicrobial and anticancer activities demonstrated significant activity against various microbial strains and cancer cell lines, indicating their potential for drug development (Mehta et al., 2019).

Anti-inflammatory and Analgesic Agents

Research on novel 4(3H)-quinazolinone derivatives has shown promising anti-inflammatory and analgesic activities, suggesting these compounds as potential pharmacological agents (Farag et al., 2012).

Structural Aspects and Properties

Structural and Inclusion Compounds

Studies on amide-containing isoquinoline derivatives have explored their structural aspects, showing the formation of gels and crystalline salts with mineral acids, and highlighting their fluorescence properties, which could be of interest in material science and bioimaging applications (Karmakar et al., 2007).

Molecular Docking and Biological Potentials

Synthesis and molecular docking studies of new acetamide derivatives have explored their interaction with biological targets, demonstrating significant antimicrobial activity and providing insights into their mechanism of action, useful for rational drug design (Rajasekaran & Rao, 2015).

properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O2/c23-15-9-10-19-18(11-15)21(14-5-2-1-3-6-14)26-22(29)27(19)13-20(28)25-17-8-4-7-16(24)12-17/h1-12H,13H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCQDAIYPLPEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(3-fluorophenyl)acetamide

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